molecular formula C12H16O2 B14210688 1-Hydroxy-2-methyl-2-phenylpentan-3-one CAS No. 834906-08-0

1-Hydroxy-2-methyl-2-phenylpentan-3-one

Cat. No.: B14210688
CAS No.: 834906-08-0
M. Wt: 192.25 g/mol
InChI Key: VOBQBGQYPAOGKT-UHFFFAOYSA-N
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Description

1-Hydroxy-2-methyl-2-phenylpentan-3-one is an organic compound with the molecular formula C12H16O2 It is characterized by the presence of a hydroxyl group, a methyl group, and a phenyl group attached to a pentanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Hydroxy-2-methyl-2-phenylpentan-3-one can be synthesized through several methods. One common approach involves the aldol condensation of acetophenone with isobutyraldehyde, followed by reduction of the resulting α,β-unsaturated ketone. The reaction typically requires a base such as sodium hydroxide and a reducing agent like sodium borohydride.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and purity. Catalysts such as palladium on carbon (Pd/C) can be employed to facilitate hydrogenation steps, ensuring efficient conversion of intermediates to the desired product.

Chemical Reactions Analysis

Types of Reactions: 1-Hydroxy-2-methyl-2-phenylpentan-3-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Friedel-Crafts alkylation or acylation reactions often use aluminum chloride (AlCl3) as a catalyst.

Major Products Formed:

    Oxidation: Formation of 2-methyl-2-phenylpentan-3-one or 2-methyl-2-phenylpentanoic acid.

    Reduction: Formation of 1-hydroxy-2-methyl-2-phenylpentanol.

    Substitution: Various substituted phenyl derivatives depending on the electrophile used.

Scientific Research Applications

1-Hydroxy-2-methyl-2-phenylpentan-3-one has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: It is used in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Industry: Utilized in the production of fragrances and flavoring agents due to its aromatic properties.

Mechanism of Action

The mechanism by which 1-Hydroxy-2-methyl-2-phenylpentan-3-one exerts its effects involves interactions with specific molecular targets. For instance, its hydroxyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. The phenyl group may engage in π-π interactions, further modulating the compound’s biological activity. Pathways involved include metabolic processes where the compound is either synthesized or broken down by enzymatic action.

Comparison with Similar Compounds

1-Hydroxy-2-methyl-2-phenylpentan-3-one can be compared to other similar compounds such as:

    1-Hydroxy-2-methyl-1-phenylpentan-3-one: Differing in the position of the hydroxyl group, leading to variations in reactivity and applications.

    2-Hydroxy-2-methyl-2-phenylpentan-3-one: The presence of the hydroxyl group at a different position alters its chemical behavior.

    1-Hydroxy-2-methyl-2-phenylbutan-3-one: A shorter carbon chain impacts its physical and chemical properties.

The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct reactivity and potential for diverse applications.

Properties

CAS No.

834906-08-0

Molecular Formula

C12H16O2

Molecular Weight

192.25 g/mol

IUPAC Name

1-hydroxy-2-methyl-2-phenylpentan-3-one

InChI

InChI=1S/C12H16O2/c1-3-11(14)12(2,9-13)10-7-5-4-6-8-10/h4-8,13H,3,9H2,1-2H3

InChI Key

VOBQBGQYPAOGKT-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C(C)(CO)C1=CC=CC=C1

Origin of Product

United States

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